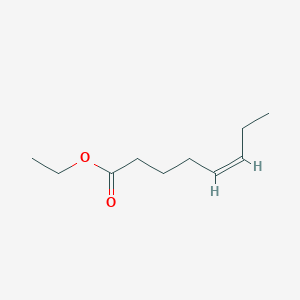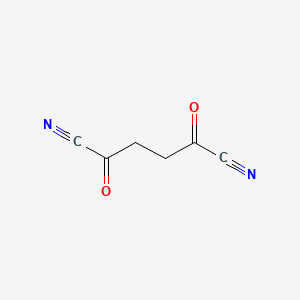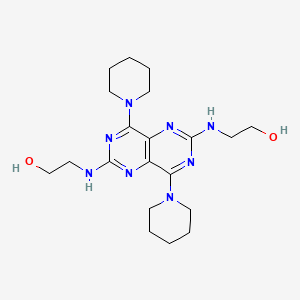
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is a complex organic compound with a molecular formula of C26H42N8O5 . This compound is known for its unique structure, which includes multiple piperidine and hydroxyethylamino groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves multiple stepsCommon reagents used in these reactions include piperidine, ethylene oxide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a phosphodiesterase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells, thereby potentiating the antiaggregating action of prostacyclin . This mechanism is crucial for its potential therapeutic applications in preventing thromboembolic events .
相似化合物的比较
Similar Compounds
Dipyridamole: A well-known phosphodiesterase inhibitor with a similar structure but different functional groups.
Adenosine: Another compound that interacts with adenosine receptors but has a simpler structure.
Theophylline: A methylxanthine derivative with similar pharmacological effects but a different chemical structure.
Uniqueness
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is unique due to its complex structure, which allows for multiple interactions with biological targets. Its combination of piperidine and hydroxyethylamino groups provides distinct chemical properties that differentiate it from other similar compounds .
属性
分子式 |
C20H32N8O2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
2-[[2-(2-hydroxyethylamino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C20H32N8O2/c29-13-7-21-19-24-16-15(17(25-19)27-9-3-1-4-10-27)23-20(22-8-14-30)26-18(16)28-11-5-2-6-12-28/h29-30H,1-14H2,(H,21,24,25)(H,22,23,26) |
InChI 键 |
PNNHNKCEAAYNQD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
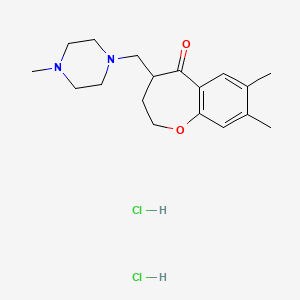
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
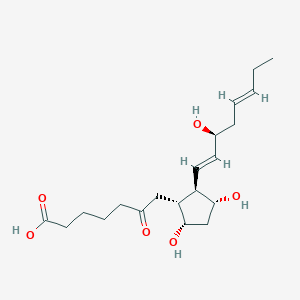

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
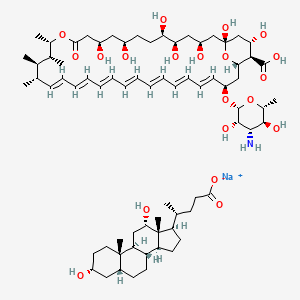
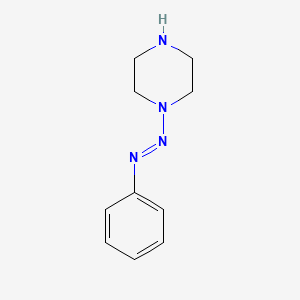
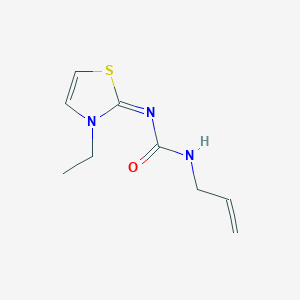
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
